Ethyl 4-cyclopropyl-3-oxobutanoate Ethyl 4-cyclopropyl-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 630399-84-7
VCID: VC2469726
InChI: InChI=1S/C9H14O3/c1-2-12-9(11)6-8(10)5-7-3-4-7/h7H,2-6H2,1H3
SMILES: CCOC(=O)CC(=O)CC1CC1
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol

Ethyl 4-cyclopropyl-3-oxobutanoate

CAS No.: 630399-84-7

Cat. No.: VC2469726

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-cyclopropyl-3-oxobutanoate - 630399-84-7

Specification

CAS No. 630399-84-7
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
IUPAC Name ethyl 4-cyclopropyl-3-oxobutanoate
Standard InChI InChI=1S/C9H14O3/c1-2-12-9(11)6-8(10)5-7-3-4-7/h7H,2-6H2,1H3
Standard InChI Key CIAYBTYUFUUVDE-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)CC1CC1
Canonical SMILES CCOC(=O)CC(=O)CC1CC1

Introduction

Chemical Structure and Properties

Ethyl 4-cyclopropyl-3-oxobutanoate possesses a molecular formula of C9H14O3 with a molecular weight of 170.21 g/mol . Its structure consists of an ethyl ester group connected to a beta-keto moiety with a cyclopropyl substituent. This arrangement creates an interesting chemical entity with multiple functional groups that can participate in various reactions.

Chemical Identifiers

The compound can be identified through several standardized chemical notations, which are essential for database searches and compound verification:

Identifier TypeValue
IUPAC Nameethyl 4-cyclopropyl-3-oxobutanoate
InChIInChI=1S/C9H14O3/c1-2-12-9(11)6-8(10)5-7-3-4-7/h7H,2-6H2,1H3
InChIKeyCIAYBTYUFUUVDE-UHFFFAOYSA-N
SMILESCCOC(=O)CC(=O)CC1CC1
PubChem CID21099281

Physical Characteristics

Ethyl 4-cyclopropyl-3-oxobutanoate appears as a liquid at standard temperature and pressure. While comprehensive physical data is limited in the literature, manufacturers provide specific storage and handling recommendations based on its physical properties .

Solubility Considerations

To enhance solubility during preparation of solutions, manufacturers recommend heating the container to 37°C followed by ultrasonic bath treatment. This process helps overcome potential solubility limitations that might be encountered during experimental procedures .

Hazard CodeDescriptionWarning Level
H302Harmful if swallowedWarning
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H335May cause respiratory irritationWarning

These hazard classifications indicate moderate toxicity concerns primarily related to irritation of skin, eyes, and respiratory system .

Research Applications

Ethyl 4-cyclopropyl-3-oxobutanoate serves as an important building block in organic synthesis and pharmaceutical research. Its specific functional group arrangement makes it valuable for various chemical transformations and development pathways.

Synthetic Utility

The compound's beta-keto ester functionality makes it particularly useful for:

  • Condensation reactions leading to heterocyclic compounds

  • Michael additions as both donor and acceptor

  • Alkylation reactions through enolate formation

  • Reduction pathways leading to various alcohol derivatives

  • Cyclization reactions for ring formation

These synthetic applications make it a versatile intermediate in developing more complex molecular structures.

Research Relevance

In research settings, Ethyl 4-cyclopropyl-3-oxobutanoate is primarily used for:

  • Structure-activity relationship studies in medicinal chemistry

  • Development of pharmaceutical intermediates

  • Exploration of novel synthetic methodologies

  • Investigation of cyclopropyl-containing compounds' reactivity

The compound is designated for research use only, with specific prohibitions against human or veterinary applications, reflecting its current status as a laboratory reagent rather than an approved therapeutic agent .

Solution Preparation Guidelines

For research applications requiring precise concentrations, manufacturers provide detailed guidelines for stock solution preparation. These calculations are essential for experimental reproducibility and accuracy.

Stock Solution Preparation

The following table outlines the volumes required to prepare solutions of different concentrations using varying amounts of Ethyl 4-cyclopropyl-3-oxobutanoate:

Concentration1 mg5 mg10 mg
1 mM5.8752 mL29.3762 mL58.7524 mL
5 mM1.1750 mL5.8752 mL11.7505 mL
10 mM0.5875 mL2.9376 mL5.8752 mL

These calculations are based on the compound's molecular weight of 170.21 g/mol and provide researchers with precise preparation guidelines for experimental consistency .

Solvent Selection

The choice of solvent for preparing stock solutions should be based on the compound's solubility profile and the requirements of specific experimental protocols. Common solvents for similar beta-keto esters include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetonitrile

For enhanced solubility, particularly in aqueous or mixed solvent systems, heating to 37°C combined with ultrasonic treatment is recommended .

Chemical Reactivity and Stability

Understanding the reactivity profile of Ethyl 4-cyclopropyl-3-oxobutanoate is crucial for both synthetic applications and proper handling. Its structure contains multiple reactive centers that influence its chemical behavior.

Reactive Centers

The compound features several reactive sites that can participate in diverse chemical transformations:

  • The carbonyl carbon of the ketone group is susceptible to nucleophilic addition

  • The ester group can undergo hydrolysis, aminolysis, and transesterification

  • The acidic alpha-hydrogen atoms (between the ketone and ester groups) enable enolate formation and subsequent reactions

  • The cyclopropyl ring may undergo ring-opening under specific conditions due to its inherent strain

These reactive centers contribute to the compound's value in synthetic organic chemistry while also necessitating careful handling and storage practices .

Stability Considerations

Several factors can affect the stability of Ethyl 4-cyclopropyl-3-oxobutanoate:

  • Exposure to strong acids or bases may catalyze ester hydrolysis

  • Oxidizing agents can potentially react with the ketone functionality

  • Elevated temperatures may accelerate degradation processes

  • Repeated freeze-thaw cycles can contribute to decomposition

To maximize stability, the compound should be stored in tightly sealed containers under inert atmospheric conditions at the recommended temperature range (2-8°C) .

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